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Introduction

Inclusion body myositis (IBM) is the most prevalent progressive muscle-wasting disease in

individuals over 50, yet it currently has no effective drug treatment. The pathology of IBM is

complex, involving both inflammatory and degenerative pathways, characterized by the

accumulation of misfolded protein aggregates within muscle cells. Arimoclomol is an

investigational drug candidate that functions as a co-inducer of the cellular heat shock

response (HSR), a primary mechanism for cellular protection against stress.[1][2] By amplifying

the production of heat shock proteins (HSPs), arimoclomol was hypothesized to rescue

defective proteins, clear aggregates, and thereby slow the progression of IBM.[2][3]

These notes provide a summary of the clinical trial data and protocols for arimoclomol in the

context of IBM. Despite promising preclinical data, the Phase 2/3 clinical trial did not

demonstrate a clinical benefit for arimoclomol in this patient population.[1] The information

herein is intended to serve as a resource for researchers, scientists, and drug development

professionals exploring the heat shock response pathway and designing future clinical trials for

IBM.

Mechanism of Action

Arimoclomol is a hydroxylamine derivative that amplifies the natural heat shock response,

particularly in stressed cells. Its proposed mechanism does not involve directly inducing stress

but rather prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription

factor that regulates the expression of HSPs. This amplification leads to an increased

Advanced & Novel Applications

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1667591?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/37739573/
https://understandingmyositis.org/arimoclomol-receives-us-fast-track-designation-in-sporadic-inclusion-body-myositis/
https://understandingmyositis.org/arimoclomol-receives-us-fast-track-designation-in-sporadic-inclusion-body-myositis/
https://cureibm.org/arimoclomol-receives-fda-fast-track-designation-for-inclusion-body-myositis/
https://pubmed.ncbi.nlm.nih.gov/37739573/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


production of cytoprotective proteins, such as HSP70, which act as molecular chaperones to

facilitate the correct folding of proteins, prevent aggregation, and promote the clearance of

misfolded protein clumps that are a hallmark of IBM.
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Caption: Proposed mechanism of Arimoclomol as a heat shock response amplifier.
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Clinical Trial Protocols
Two key clinical trials have evaluated arimoclomol for IBM. The most definitive was a large,

multicentre Phase 2/3 study (NCT02753530).

1. Phase 2/3 Randomized Controlled Trial Protocol (NCT02753530)

Objective: To assess the safety, tolerability, and efficacy of arimoclomol compared to placebo

in individuals with IBM.

Study Design: A multicentre, randomised, double-blind, placebo-controlled trial conducted at

12 specialist neuromuscular centres in the USA and UK.

Participant Criteria:

Inclusion: Adults diagnosed with IBM fulfilling the European Neuromuscular Centre

(ENMC) research diagnostic criteria of 2011.

Exclusion: Participants who did not meet the specific inclusion criteria were excluded.

Randomization and Blinding: 152 participants were randomly assigned on a 1:1 basis to

either the arimoclomol or placebo group. Both participants and investigators were blinded to

the treatment allocation.

Intervention:

Treatment Group: Oral arimoclomol at a dose of 400 mg three times daily (1200 mg/day).

Control Group: Matching oral placebo three times daily.

Duration: 20 months.

Outcome Measures:

Primary Endpoint: Change from baseline to month 20 on the Inclusion Body Myositis

Functional Rating Scale (IBMFRS). The IBMFRS assesses activities of daily living,

including swallowing, handwriting, and mobility, with higher scores (out of 40) indicating

better function.
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Key Secondary Endpoints: Included Manual Muscle Testing (MMT), hand grip strength, 6-

minute walk distance, and the Modified Time Up and Go test.

2. Phase IIa Proof-of-Concept Trial Protocol

Objective: To evaluate the initial safety and tolerability of arimoclomol in IBM and gather

exploratory efficacy data.

Study Design: A double-blind, placebo-controlled study across two centres (UK and USA).

Participants: 24 patients with IBM were randomized in a 2:1 ratio.

Intervention:

Treatment Group: Arimoclomol 100 mg three times daily.

Control Group: Placebo.

Duration: 4 months of treatment followed by an 8-month follow-up period.

Primary Outcome: Adverse event reporting (safety and tolerability).
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Trial Setup

Treatment Phase (20 Months) Data Collection & Analysis

Patient Screening
(ENMC 2011 Criteria) Randomization (1:1)

Arimoclomol Group (n=74) 400 mg TID

Placebo Group (n=78) Matching Placebo TID

Assessments at Baseline & Follow-up Visits

Primary Endpoint Analysis:
Change in IBMFRS Score

Secondary Endpoint Analysis:
Strength, Function, etc.

Safety & Tolerability Monitoring

Click to download full resolution via product page

Caption: Experimental workflow for the Phase 2/3 Arimoclomol IBM clinical trial.

Data Summary
The Phase 2/3 trial ultimately concluded that arimoclomol did not improve efficacy outcomes

relative to placebo.

Table 1: Efficacy Outcomes from the Phase 2/3 Trial (NCT02753530)
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Outcome Measure
Arimoclomol
Group (n=73)

Placebo Group
(n=77)

Difference (p-value)

Primary Endpoint

Mean Change in

IBMFRS from

Baseline to 20 Months

-3.26 points -2.26 points
Not Statistically

Significant (p=0.11)

Secondary Endpoints

Change in Hand Grip

Strength

No significant

difference

No significant

difference

Not Statistically

Significant

Change in Modified

Time Up and Go

No significant

difference

No significant

difference

Not Statistically

Significant

Change in Manual

Muscle Testing

No significant

difference

No significant

difference

Not Statistically

Significant

Change in 6-minute

Walk Distance

No significant

difference

No significant

difference

Not Statistically

Significant

Note: A negative change in IBMFRS score indicates disease progression.

Table 2: Safety and Tolerability from the Phase 2/3 Trial
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Event Arimoclomol Group (n=74) Placebo Group (n=78)

Adverse Events (AEs)

Participants with any AE

related to study drug
84% 49%

Most Frequent AEs Gastrointestinal disorders -

Serious Adverse Events

(SAEs)

Participants with any SAE 11 (15%) 18 (23%)

Treatment Discontinuation

Discontinuation due to AEs 18% 5%

Other Events of Note

Elevated Transaminases (≥3x

ULN)
5 (7%) 1 (1%)

Tubulointerstitial Nephritis 1 (1%) 0

Interpretation and Conclusion for Researchers
The comprehensive Phase 2/3 clinical trial did not demonstrate a benefit of arimoclomol (400

mg TID for 20 months) in treating inclusion body myositis. The primary endpoint, a change in

the IBMFRS score, showed a numerically greater decline in the arimoclomol group compared

to placebo, although this difference was not statistically significant. No benefit was observed in

any of the secondary efficacy endpoints.

From a safety perspective, arimoclomol had an acceptable profile, though adverse events,

particularly gastrointestinal issues, were more common and led to a higher rate of treatment

discontinuation compared to placebo.

While the results for arimoclomol in IBM are disappointing, the study provides several key

takeaways for the research community. It stands as one of the largest and longest trials

conducted in this patient population, demonstrating the feasibility of such studies and providing

invaluable data on the natural progression of the disease, which can be used to inform and
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power subsequent clinical trial designs. The lack of efficacy suggests that amplifying the heat

shock response via this mechanism may be insufficient to overcome the complex pathology of

IBM, or that alternative dosing or therapeutic combinations may be required. Future research

could explore other targets within the degenerative and inflammatory pathways of this

challenging disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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